Cyclohexanone dimethylhydrazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10424-93-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
JMWQMSHGXKPKKN-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCCC1 |
Canonical SMILES |
CN(C)N=C1CCCCC1 |
Other CAS No. |
10424-93-8 |
Synonyms |
Cyclohexanone dimethyl hydrazone |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone Dimethylhydrazone and Its Derivatives
Direct Condensation Reactions of Cyclohexanone (B45756)
The most straightforward method for the preparation of cyclohexanone dimethylhydrazone involves the direct condensation of cyclohexanone with 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH). This reaction is a classic example of imine formation, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
Solvent Effects in this compound Synthesis
The selection of a solvent can play a significant role in the synthesis of this compound, influencing reaction rates and yields. The primary role of the solvent is to solubilize the reactants and facilitate their interaction. A variety of organic solvents can be employed for this purpose, with the choice often depending on the scale of the reaction and the desired workup procedure.
Commonly used solvents include alcohols like ethanol (B145695) or methanol, as well as aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The polarity of the solvent can affect the reaction equilibrium. While detailed comparative studies on solvent effects for the direct synthesis of this compound are not extensively tabulated in the literature, general principles of hydrazone formation suggest that the reaction conditions are often optimized to facilitate the removal of water. This can be achieved through azeotropic distillation with a suitable solvent like benzene (B151609) or toluene, or by the inclusion of a dehydrating agent. For laboratory-scale preparations, the reaction is often run neat or in a high-boiling solvent to facilitate the removal of water.
Catalytic Approaches for Enhanced this compound Synthesis Yields
While the condensation of cyclohexanone and 1,1-dimethylhydrazine can occur without a catalyst, the reaction is often accelerated by the presence of an acid or base catalyst. Acid catalysts, such as a trace amount of acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine.
Conversely, base catalysis can also be employed. Although less common for simple hydrazone formation, a base can deprotonate the hydrazine, increasing its nucleophilicity. In industrial settings and for related reactions like the self-condensation of cyclohexanone, solid catalysts are of great interest due to their ease of separation and potential for reuse. For instance, studies on the self-condensation of cyclohexanone have explored various catalysts, including ion-exchange resins and metal oxides, which could potentially be adapted for hydrazone synthesis.
The table below summarizes findings for the catalytic self-condensation of cyclohexanone, a related reaction that provides insights into effective catalysts for activating the cyclohexanone carbonyl group.
| Catalyst | Reaction | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| HRF5015 (perfluorosulfonic acid resin) | Self-condensation of cyclohexanone | 50-100 | High selectivity (near 100%) for the dimer product. The apparent activation energy was 54 kJ mol⁻¹. | researchgate.net |
| Amberlyst 15 (ion-exchange resin) | Self-condensation of cyclohexanone | 70-110 | Water was found to have a negative impact on the reaction rate. The activation energy for dimer formation was 68.46 kJ·mol⁻¹. | |
| Sodium Hydroxide | Self-condensation of cyclohexanone | 127-149 | A kinetic model was developed based on reaction temperature and catalyst concentration. |
Synthesis of Substituted Cyclohexanone Dimethylhydrazones
The true synthetic utility of this compound lies in its ability to act as a precursor to a diverse array of α-substituted cyclohexanones. This is achieved by deprotonation of the hydrazone to form a resonance-stabilized azaenolate, which then acts as a potent nucleophile in reactions with various electrophiles. The control of regioselectivity and stereoselectivity in these alkylation reactions is of paramount importance.
Regioselective Synthesis of α-Substituted Cyclohexanone Dimethylhydrazones
The alkylation of this compound azaenolates presents a regiochemical challenge, particularly the competition between C-alkylation and N-alkylation. However, under typical conditions using strong bases like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide, C-alkylation is overwhelmingly favored.
A more significant challenge arises with substituted cyclohexanones, where deprotonation can occur at two different α-carbons, leading to a mixture of regioisomeric products. The regioselectivity of the deprotonation is influenced by both kinetic and thermodynamic factors. Kinetic control, typically achieved by using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C), favors the removal of the less sterically hindered proton, leading to the "kinetic" azaenolate. Thermodynamic control, which involves allowing the system to equilibrate, favors the formation of the more substituted, and thus more stable, "thermodynamic" azaenolate.
A notable strategy to achieve C-selective alkylation, even with challenging substrates, involves the use of the corresponding dimethyl hydrazone. For example, the alkylation of 2-methylcyclohexane-1,3-dione (B75653) is problematic due to preferential O-alkylation. However, by converting it to the ketodimethyl hydrazone, C-alkylation can be achieved with high regioselectivity.
The following table presents data on the regioselective C-alkylation of the dimethylhydrazone of 2-methylcyclohexane-1,3-dione with various unactivated electrophiles.
| Entry | Electrophile | Yield of C-Alkylated Hydrazone (%) | Yield of Diketone after Hydrolysis (%) |
|---|---|---|---|
| 1 | 1-Iodooctane | 92 | 97 |
| 2 | 1-Iodobutane | 88 | 95 |
| 3 | Cyclohexyl Iodide | 45 | 94 |
| 4 | 1-Bromobutane | 78 | 96 |
| 5 | (3-Bromopropyl)benzene | 80 | 95 |
Data sourced from a scalable protocol for the regioselective alkylation of 2-methylcyclohexane-1,3-dione. princeton.edu
Stereoselective Synthesis of α-Substituted Cyclohexanone Dimethylhydrazones
Controlling the stereochemistry at the newly formed stereocenter during the α-alkylation of cyclohexanone is a central theme in asymmetric synthesis. A powerful and widely adopted solution to this challenge is the use of chiral auxiliaries, most notably the SAMP/RAMP hydrazone method developed by Corey and Enders. wikipedia.org
In this approach, cyclohexanone is first condensed with a chiral hydrazine, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Deprotonation of the resulting chiral hydrazone with a strong base like LDA generates a chiral azaenolate. The key to the high stereoselectivity of this method lies in the rigid, chelated structure of the lithium azaenolate, where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl group of the auxiliary. This conformation effectively blocks one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of stereocontrol. The chiral auxiliary can then be removed, typically by ozonolysis or hydrolysis, to yield the α-substituted cyclohexanone with high enantiomeric purity. The predictability of the stereochemical outcome is a major advantage of this methodology; using SAMP will lead to one enantiomer of the product, while using RAMP will produce the other.
The enantiomeric excess (ee) achieved in the SAMP/RAMP alkylation of hydrazones derived from cyclic ketones is generally very high, as illustrated in the table below.
| Ketone | Chiral Auxiliary | Electrophile (E-X) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cyclohexanone | SAMP | CH₃I | 95 | ≥95 |
| Cyclopentanone (B42830) | SAMP | CH₃I | 90 | ≥95 |
| Cycloheptanone | SAMP | CH₃I | 85 | ≥95 |
| Cyclohexanone | SAMP | CH₃CH₂I | 88 | ≥95 |
| Cyclohexanone | RAMP | CH₃(CH₂)₃Br | 82 | ≥95 |
Representative data for the asymmetric α-alkylation of cyclic ketones via the SAMP/RAMP hydrazone method. mit.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and other hydrazones is amenable to several green chemistry strategies.
One key area of focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and some hydrazone syntheses have been successfully carried out in aqueous media. Another approach is to perform the reaction under solvent-free conditions. This can be achieved by simply mixing the neat reactants, sometimes with gentle heating or microwave irradiation to accelerate the reaction. Microwave-assisted synthesis is a particularly attractive green technology as it can dramatically reduce reaction times and improve yields.
The use of heterogeneous catalysts is another important green chemistry principle. Solid catalysts, such as zeolites, clays, or metal oxides (e.g., MgO nanoparticles), can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. These catalysts can provide acid or base sites to promote the condensation reaction in a more sustainable manner than homogeneous catalysts. For example, a green protocol for synthesizing hydrazone derivatives using magnesium oxide nanoparticles as a recyclable catalyst under solvent-free and ultrasonic conditions has been reported, offering a clean and efficient alternative to traditional methods. While not specifically detailed for this compound, these green methodologies for general hydrazone synthesis are directly applicable and represent a promising direction for future research and industrial production.
Reactivity and Reaction Mechanisms of Cyclohexanone Dimethylhydrazone
Azaenolate Formation from Cyclohexanone (B45756) Dimethylhydrazone
The formation of an azaenolate from cyclohexanone dimethylhydrazone is a critical step that unlocks its synthetic potential. This process involves the deprotonation of the α-carbon to the C=N bond, creating a nucleophilic species that can react with a wide range of electrophiles.
Deprotonation Strategies for this compound
The deprotonation of this compound to form the corresponding azaenolate is typically achieved using strong, non-nucleophilic bases. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of subsequent reactions.
Commonly used bases for this transformation include:
Lithium diisopropylamide (LDA): LDA is a powerful, sterically hindered base that is highly effective in deprotonating the α-carbon of the hydrazone without competing nucleophilic addition to the C=N bond.
n-Butyllithium (n-BuLi): While a strong base, n-BuLi can sometimes act as a nucleophile, leading to undesired side reactions. Its use often requires careful temperature control and specific solvent systems.
The regioselectivity of deprotonation becomes a key consideration in substituted cyclohexanone dimethylhydrazones. For instance, in 3-substituted derivatives, deprotonation can occur at either the C2 or C6 position, leading to a mixture of regioisomeric azaenolates. ubc.ca Controlling this regioselectivity is a significant challenge in the synthetic application of these compounds. ubc.ca
Spectroscopic and Structural Characterization of Lithiated this compound
The structure of the lithiated azaenolate of this compound has been a subject of extensive investigation, as it provides crucial insights into its reactivity and stereoselectivity. Spectroscopic and crystallographic studies have been instrumental in elucidating its nature in both solution and the solid state.
X-ray Crystallography: An X-ray crystal structure of lithiated this compound revealed a dimeric structure in the solid state. acs.org This dimeric aggregate is a key feature that influences its reactivity.
NMR Spectroscopy: Lithium-6 (⁶Li) and Nitrogen-15 (¹⁵N) NMR spectroscopy have been powerful tools to study the structure of the lithiated species in solution. These studies have shown that the nature of the aggregate (dimer, monomer, or higher-order aggregates) is highly dependent on the solvent and the presence of additives like HMPA. acs.org In non-coordinating solvents, the dimeric form tends to predominate, while in more coordinating solvents like THF, dissociation into monomeric species can occur.
Nucleophilic Reactivity of this compound Derivatives
The lithiated azaenolate of this compound is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is a major focus of research.
Alkylation Reactions: The alkylation of lithiated this compound derivatives has been extensively studied. The stereoselectivity of these reactions, particularly the preference for axial or equatorial attack of the electrophile, is influenced by several factors, including:
The nature of the electrophile: Larger electrophiles may favor equatorial attack to minimize steric interactions.
The solvent and additives: Coordinating solvents and additives can influence the aggregation state of the azaenolate, thereby affecting the stereochemical outcome.
Substituents on the cyclohexanone ring: The conformational bias of the ring, often dictated by bulky substituents, plays a significant role in directing the incoming electrophile. ubc.ca For instance, in conformationally rigid systems like 4-tert-butylcyclohexanone (B146137) dimethylhydrazone, the alkylation tends to proceed via axial attack on the enolate. ubc.ca
The general principle governing the stereochemistry of these alkylations is that the reaction proceeds through the lowest energy transition state, which often involves the ring evolving towards a chair conformation as the nucleophilic carbon rehybridizes from sp² to sp³. ubc.ca
Electrophilic Reactivity of this compound Derivatives
While the primary reactivity of this compound derivatives is nucleophilic (after deprotonation), the C=N bond itself can exhibit electrophilic character under certain conditions. However, this mode of reactivity is less common and generally requires activation by strong acids or other electrophilic reagents.
Acid-Catalyzed Reactions Involving this compound
In the presence of an acid catalyst, this compound can undergo hydrolysis to regenerate the parent cyclohexanone and dimethylhydrazine. pearson.com This reaction is essentially the reverse of the hydrazone formation. The mechanism involves protonation of one of the nitrogen atoms, which makes the imine carbon more susceptible to nucleophilic attack by water. pearson.com
Furthermore, acid-catalyzed reactions can be employed in the context of forming enamines from cyclohexanone and a secondary amine like dimethylamine, where water is continuously removed to drive the equilibrium towards the product. doubtnut.com While not directly a reaction of the pre-formed dimethylhydrazone, it highlights the general reactivity of cyclohexanone derivatives in acid-catalyzed condensation reactions.
Thermal and Photochemical Transformations of this compound
The thermal and photochemical reactivity of this compound itself is not as extensively documented as that of the parent ketone, cyclohexanone. However, the photochemistry of cyclohexanone provides a basis for understanding potential transformations.
Photochemistry of Cyclohexanone: Upon photoexcitation, cyclohexanone can undergo a variety of reactions, with the primary process being a ring-opening via cleavage of the Cα-C bond. uci.edunih.gov This leads to the formation of a diradical intermediate that can then undergo several subsequent reactions, including decarbonylation to form an alkene or isomerization to produce compounds like 5-hexenal. uci.edunih.govresearchgate.net The majority of these reactive pathways are predicted to occur on a picosecond timescale following excitation to the first singlet excited state. nih.gov
While the dimethylhydrazone moiety will undoubtedly influence the photochemistry, analogous ring-opening and rearrangement pathways could be envisioned for this compound under photochemical conditions. The presence of the nitrogen atoms could also introduce new reaction channels, such as N-N bond cleavage or rearrangements involving the dimethylamino group.
Thermal Transformations: Thermally, this compound is relatively stable. At elevated temperatures, decomposition or rearrangement reactions may occur. For instance, nickel-catalyzed acceptorless dehydrogenative aromatization has been reported for cyclohexanone derivatives, including enamines, suggesting that under specific catalytic conditions, this compound could potentially undergo aromatization. chemrxiv.org
Stereochemical Control in Reactions Involving Cyclohexanone Dimethylhydrazone
Stereoselective Alkylation of Cyclohexanone (B45756) Dimethylhydrazones
The alkylation of cyclohexanone dimethylhydrazone aza-enolates is a cornerstone of their application in organic synthesis. Achieving high stereoselectivity in these reactions is crucial for constructing chiral centers with a desired configuration.
Substituents on the cyclohexanone ring profoundly influence the stereochemical course of the alkylation of the corresponding dimethylhydrazone. The position and nature of these substituents can dictate the facial selectivity of the incoming electrophile.
Research has shown that the alkylation of the lithium salt of 4-tert-butylcyclohexanone (B146137) dimethylhydrazone exhibits a notable dependence on the electrophile. For instance, methylation with methyl iodide leads to a mixture of axial and equatorial attack products, while alkylation with bulkier electrophiles like isopropyl iodide can shift the selectivity.
In the case of 2-substituted cyclohexanone dimethylhydrazones, the substituent at the C-2 position plays a significant directing role. For example, the alkylation of the lithium salt of 2-methylcyclohexanone (B44802) dimethylhydrazone with methyl iodide predominantly yields the product of axial attack. This preference is attributed to the steric hindrance posed by the pseudoaxial methyl group in the transition state leading to equatorial attack. researchgate.net
Furthermore, the electronic nature of the substituent can also exert a strong influence. Electron-withdrawing groups, such as a cyano group at the 2-position, can lead to high axial selectivity in alkylations. researchgate.net Conversely, an alkoxycarbonyl group at the same position may not confer the same high degree of stereocontrol. researchgate.net The interplay of steric and electronic effects is therefore a key determinant of the stereochemical outcome.
A study on the alkylation of the dimethylhydrazone of 4-tert-butyl-2-(thiomethyl)cyclohexanone revealed exceptional axial selectivity. wpmucdn.com This highlights how a combination of a bulky anchoring group (tert-butyl) and a specific substituent at the 2-position can work in concert to achieve high stereoselectivity.
The following table summarizes the stereoselectivity observed in the methylation of various substituted this compound lithium salts:
| 2-Substituent | Ratio of Axial to Equatorial Alkylation (a/e) |
| H | 95:5 |
| CH₃ | 98:2 |
| Ph | >99:1 |
| CN | >99:1 |
| CO₂CH₃ | 85:15 |
| SPh | >99:1 |
Data compiled from various studies on the methylation of lithiated this compound derivatives.
These findings underscore the critical role of substituents in directing the stereochemical course of alkylation reactions of cyclohexanone dimethylhydrazones. Careful selection of substituents on the cyclohexanone ring allows for a high degree of control over the formation of specific stereoisomers.
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantiomeric excess. In the context of this compound, the use of chiral hydrazines, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), has proven to be a powerful strategy for achieving asymmetric alkylation. wikipedia.orgorgsyn.orgwikipedia.org
The SAMP/RAMP hydrazone method involves the formation of a chiral hydrazone from the ketone and the auxiliary. wikipedia.orgmit.edu Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate. wikipedia.org The subsequent alkylation of this intermediate proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. wikipedia.orgmit.edu The chiral auxiliary effectively shields one face of the aza-enolate, directing the incoming electrophile to the opposite face. wikipedia.org
The stereochemical outcome is rationalized by a transition state model where the lithium cation is chelated by the nitrogen atom of the aza-enolate and the oxygen atom of the methoxymethyl group of the SAMP or RAMP auxiliary. wikipedia.org This rigid, chelated structure creates a well-defined steric environment that governs the trajectory of the electrophile.
After the alkylation step, the chiral auxiliary can be cleaved, typically by ozonolysis or hydrolysis, to furnish the desired α-alkylated cyclohexanone in high enantiomeric purity. wikipedia.org The auxiliary itself can often be recovered and reused, adding to the efficiency of the method. orgsyn.org
The versatility of the SAMP/RAMP methodology is demonstrated by its application in the synthesis of various natural products and biologically active compounds. wikipedia.org For instance, it has been employed as a key step in the synthesis of the antimalarial agent (-)-C10-demethyl arteannuin B and the potent anticancer drugs epothilone (B1246373) A and B. wikipedia.org
The effectiveness of this method is highlighted in the following table, which shows the high enantiomeric excesses (ee) achieved in the alkylation of cyclohexanone using the SAMP auxiliary with various alkyl halides:
| Alkyl Halide | Product | Enantiomeric Excess (ee) |
| CH₃I | (R)-2-Methylcyclohexanone | >95% |
| C₂H₅Br | (R)-2-Ethylcyclohexanone | >95% |
| CH₂=CHCH₂Br | (R)-2-Allylcyclohexanone | >95% |
| C₆H₅CH₂Br | (R)-2-Benzylcyclohexanone | >95% |
Data based on the general outcomes of the SAMP/RAMP hydrazone alkylation method.
The development of variants of SAMP and RAMP, such as SADP, SAEP, and SAPP, has further expanded the scope and efficiency of this methodology by introducing additional steric bulk on the pyrrolidine (B122466) ring, while retaining the crucial methoxy (B1213986) group for lithium chelation. wikipedia.org
The state of aggregation of organolithium reagents, particularly the lithium salts of this compound, can have a significant impact on the stereoselectivity of their reactions. acs.org These species are known to exist as various aggregates in solution, such as dimers, tetramers, and higher-order structures, and the reactivity and stereochemical course of their reactions can be dependent on the specific aggregate involved. acs.orgacs.org
An X-ray crystal structure of lithiated this compound revealed a dimeric structure in the solid state. wpmucdn.com In this dimer, the two lithium atoms and the two nitrogen atoms of the hydrazone moieties form a central four-membered ring. wpmucdn.com While the solid-state structure may not directly correspond to the structure in solution, it provides valuable insight into the potential for aggregation.
The degree of aggregation is influenced by factors such as the solvent, the concentration of the lithium salt, and the presence of additives like lithium halides. It has been observed that the stereoselectivity of the alkylation of lithiated cyclohexanone dimethylhydrazones can be independent of the nature of the solvent and the metal counterion in some cases, suggesting that the inherent structure of the reactive aggregate plays a dominant role. wpmucdn.com
The aggregation state can influence the steric environment around the nucleophilic carbon atom of the aza-enolate. In a dimeric or higher aggregate, the approach of an electrophile may be more sterically encumbered than in a monomeric species. This can lead to different stereochemical outcomes depending on which aggregate is the most reactive.
For example, in the alkylation of certain substituted cyclohexanone dimethylhydrazones, the observed stereoselectivity has been rationalized by considering the reaction to proceed through a specific aggregated transition state. wpmucdn.com The aggregation can enforce a particular conformation of the cyclohexene (B86901) ring within the aza-enolate, thereby predisposing it to attack from a specific face.
While elucidating the precise nature of the reactive aggregate in solution remains a challenging task, the understanding that organolithium aggregation can influence stereoselectivity is crucial for controlling the outcome of these reactions. By manipulating the reaction conditions that affect aggregation, it may be possible to tune the stereoselectivity of the alkylation of cyclohexanone dimethylhydrazones.
Diastereoselective Reactions of this compound Derived Intermediates
The concept of diastereoselectivity is central to the stereochemical control of reactions involving substituted cyclohexanone dimethylhydrazones. When the cyclohexanone already contains one or more stereocenters, the formation of a new stereocenter during a reaction can lead to diastereomers. Controlling which diastereomer is formed is a key challenge and a powerful tool in organic synthesis.
The alkylation of chiral, non-racemic cyclohexanone dimethylhydrazones is a prime example of a diastereoselective reaction. The existing stereocenter(s) on the ring can influence the facial selectivity of the reaction at the α-carbon, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental strategy in asymmetric synthesis.
For instance, in the alkylation of the lithium salt of a 2-substituted this compound, the substituent at the 2-position directs the incoming electrophile to the axial position, leading to a specific diastereomer. researchgate.net This diastereoselectivity arises from the energetic preference for a transition state that minimizes steric interactions.
Furthermore, cascade reactions involving cyclohexanone-derived intermediates can also exhibit high diastereoselectivity. For example, a cascade double Michael reaction of curcumins with arylidenemalonates leads to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov The stereochemistry of the substituents in the enolate intermediate formed after the first Michael addition dictates the stereochemical outcome of the subsequent intramolecular Michael addition. beilstein-journals.orgnih.gov
The development of organocatalyzed domino reactions has also provided access to polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov These reactions often proceed through a series of intermediates where the stereochemistry of each step is influenced by the preceding one, ultimately leading to a highly stereodefined product.
The stereochemical outcome of these diastereoselective reactions can often be rationalized by considering the relative energies of the possible transition states. The transition state that minimizes steric strain and maximizes favorable electronic interactions will be lower in energy and will lead to the major diastereomer.
Enantioselective Transformations Utilizing this compound
Enantioselective transformations are crucial for the synthesis of chiral molecules in an enantiomerically pure form. The use of this compound as a precursor to chiral intermediates has been a fruitful area of research, particularly through the application of chiral auxiliaries as discussed previously.
Beyond the use of stoichiometric chiral auxiliaries, catalytic enantioselective methods have also been developed. These methods rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction. For example, the desymmetrization of prochiral cyclohexadienones, which can be considered derivatives of cyclohexanone, using ene-reductases has been shown to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. nih.gov
Another approach involves the dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones. nih.gov In this process, a chiral prolinamide catalyst and a copper(I) species work in concert to effect an intramolecular cyclization, generating a new stereocenter with high enantiocontrol. nih.gov The enantioselectivity is governed by stabilizing hydrogen bond interactions in the transition state. nih.gov
Organocatalysis has also emerged as a powerful tool for enantioselective transformations involving cyclohexanone-derived species. For instance, a three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes, catalyzed by a cinchona alkaloid-derived thiourea, proceeds via a dienolate intermediate to form cyclohexenol (B1201834) derivatives with four contiguous stereogenic centers with good diastereoselectivities and high enantiomeric excesses. nih.gov
Transition State Theory in Stereoselective this compound Reactions
Transition state theory provides a fundamental framework for understanding the origins of stereoselectivity in chemical reactions. In the context of reactions involving this compound, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. The product that is formed faster, and is therefore the major product under kinetic control, is the one that proceeds through the lower energy transition state. ubc.ca
For the alkylation of cyclohexanone enolates and their derivatives like dimethylhydrazones, the preference for axial alkylation can be explained by analyzing the transition state. The reaction proceeds through a transition state that resembles the chair conformation of the product. ubc.ca Axial attack allows the reacting carbon to move towards a tetrahedral geometry while maintaining a chair-like conformation for the ring, which is energetically more favorable than the twist-boat conformation that would result from equatorial attack. ubc.cachemtube3d.com
The influence of substituents on stereoselectivity can also be rationalized using transition state theory. researchgate.net A substituent on the cyclohexanone ring can destabilize one transition state relative to another through steric or electronic effects. For instance, a bulky substituent at the 2-position will create significant steric strain in the transition state leading to equatorial alkylation, thus favoring the pathway of axial attack. researchgate.net
Computational studies have become an invaluable tool for modeling the transition states of these reactions. By calculating the energies of the various possible transition states, it is possible to predict the stereochemical outcome of a reaction with a high degree of accuracy. These theoretical models can provide detailed insights into the geometric and electronic factors that govern stereoselectivity.
In the case of enantioselective reactions catalyzed by chiral catalysts, transition state models are essential for understanding the mechanism of stereochemical induction. For example, in the dual catalytic desymmetrization of allene-tethered cyclohexanones, density functional theory (DFT) calculations have been used to identify the key stabilizing interactions in the favored transition state that lead to high enantioselectivity. nih.gov
Applications of Cyclohexanone Dimethylhydrazone in Advanced Organic Synthesis
Carbon-Carbon Bond Formation Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. Cyclohexanone (B45756) dimethylhydrazone serves as an effective precursor for generating nucleophilic species that can participate in various bond-forming reactions.
Alkylation Reactions of Cyclohexanone Dimethylhydrazone
The α-alkylation of ketones is a fundamental transformation, though it can be challenging due to issues like polyalkylation and competing side reactions. rsc.org The use of N,N-dimethylhydrazones as ketone surrogates provides a reliable method to achieve mono-alkylation in high yields. rsc.org The process involves the deprotonation of this compound at the α-position using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form a resonance-stabilized aza-enolate. This nucleophilic intermediate readily reacts with various electrophiles, such as primary alkyl halides, in an SN2 fashion. libretexts.org
This method offers a significant advantage over direct ketone alkylation by minimizing self-condensation or aldol-type side reactions. rsc.org Subsequent hydrolysis of the resulting alkylated hydrazone, typically under mild acidic conditions, regenerates the ketone functionality, yielding the α-alkylated cyclohexanone derivative. The reaction is subject to the typical constraints of SN2 reactions, with primary and methyl halides being the most effective alkylating agents. libretexts.org The regioselectivity of the alkylation can also be controlled; for instance, in substituted cyclohexanone derivatives, alkylation generally occurs at the less sterically hindered carbon. libretexts.org
Directed Aldol (B89426) Reactions Involving this compound
The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. wikipedia.org However, crossed aldol reactions, which involve two different carbonyl compounds, can often lead to a mixture of products. wikipedia.org Directed aldol reactions offer a solution to this problem by pre-forming the enolate of one carbonyl compound before the addition of the second carbonyl partner. libretexts.org
In this context, the lithium aza-enolate of this compound can act as a specific and directed nucleophile. By preparing the aza-enolate with a strong, non-nucleophilic base like LDA, it can then be reacted with an aldehyde or another ketone. libretexts.orgpearson.com This directed approach ensures that the cyclohexanone derivative acts exclusively as the nucleophile, attacking the carbonyl carbon of the electrophilic partner. The resulting adduct, after protonation, is a β-hydroxy hydrazone. Subsequent hydrolysis of the hydrazone moiety yields the corresponding β-hydroxy ketone, a valuable synthon in organic chemistry. This method allows for the controlled and predictable synthesis of aldol products that might be difficult to obtain through traditional base-catalyzed aldol reactions. vaia.com
Conjugate Additions Mediated by this compound
Conjugate addition, or Michael addition, is a key reaction for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com The aza-enolate derived from this compound can serve as a soft nucleophile, making it well-suited for 1,4-addition to Michael acceptors.
When the lithium aza-enolate of this compound is treated with an α,β-unsaturated ketone or ester, it preferentially attacks the β-carbon of the unsaturated system. masterorganicchemistry.com This conjugate addition leads to the formation of a new carbon-carbon bond and generates a new enolate intermediate, which is then protonated during workup. Hydrolysis of the hydrazone functionality reveals the final 1,5-dicarbonyl compound or a related derivative. This strategy provides a powerful method for the construction of more complex carbon skeletons. The use of the hydrazone derivative allows for high regioselectivity in the conjugate addition, avoiding potential complications from 1,2-addition to the carbonyl group of the Michael acceptor.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. This compound and its derivatives can serve as valuable starting materials for the construction of certain heterocyclic rings, particularly pyrroles and furans.
Pyrrole (B145914) Synthesis from this compound Derivatives
Pyrrole rings are a common motif in biologically active molecules. nih.gov While there are many methods for pyrrole synthesis, those involving hydrazone derivatives offer a unique entry point. One established method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction, which typically involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran. nih.gov
A modification of this approach can be envisioned starting from this compound. While direct conversion is not a standard named reaction, the underlying principles of forming a 1,4-dicarbonyl-like precursor from the hydrazone can be applied. For instance, α-functionalization of the this compound followed by further manipulation could lead to a suitable precursor for pyrrole synthesis. More directly, related hydrazone derivatives are used in syntheses that ultimately lead to pyrrole structures. For example, the reaction of hydrazones with α-halo ketones can be a step in the formation of precursors for pyrrole cyclization.
Furan (B31954) Derivatives from this compound
Furans are another important class of five-membered aromatic heterocycles with diverse applications. acs.orgijsrst.com The synthesis of furans often relies on the cyclization of 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr furan synthesis. acs.orgyoutube.com
The chemistry of this compound can be leveraged to access the necessary 1,4-dicarbonyl precursors for furan synthesis. For example, the α-alkylation of the this compound aza-enolate with a 2-halo-ketone or a related electrophile containing a masked carbonyl group would install the necessary carbon framework. Subsequent hydrolysis of the hydrazone and any protecting groups would unmask the 1,4-dicarbonyl compound, which could then undergo acid-catalyzed cyclization and dehydration to afford a substituted furan derivative. This indirect approach highlights the utility of this compound as a building block for accessing precursors to important heterocyclic systems.
Bicyclic Furan and Pyrrole Derivatives from this compound
The transformation of cyclohexanone derivatives into bicyclic furan and pyrrole frameworks, such as tetrahydrobenzofurans and tetrahydroindoles, represents a significant synthetic strategy. These scaffolds are present in numerous biologically active compounds and natural products. The synthesis often proceeds by first functionalizing the cyclohexanone ring at the α-position, a reaction for which the dimethylhydrazone derivative is well-suited, followed by a cyclization step.
A common pathway to these bicyclic systems involves the initial allylation of cyclohexanone. The dimethylhydrazone can be used to facilitate this step. The resulting 2-allylcyclohexanone (B1266257) derivative is the key intermediate for subsequent cyclization.
Synthesis of Tetrahydroindoles (Bicyclic Pyrroles):
A well-established method for constructing the tetrahydroindole skeleton from a 2-functionalized cyclohexanone is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). Starting from a 4-substituted cyclohexanone, a three-step sequence can be employed to yield 5-substituted 4,5,6,7-tetrahydroindoles. umn.edu
Enol Ether Formation: The cyclohexanone is converted to its corresponding enol silyl (B83357) ether.
Introduction of a Carbonyl Group: A formylmethyl (B1220840) group is introduced at the C-2 position, creating the necessary 1,4-dicarbonyl precursor.
Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is treated with ammonia to furnish the bicyclic pyrrole ring system. umn.edu
While this sequence begins with the ketone, the initial alkylation/acylation step can be effectively controlled by using the corresponding dimethylhydrazone (see Section 5.3), which is then hydrolyzed to reveal the ketone for the subsequent cyclization.
Synthesis of Tetrahydrobenzofurans (Bicyclic Furans):
The synthesis of tetrahydrobenzofuran derivatives can also be achieved from allylated cyclohexanone intermediates. The general strategy involves the cyclization of a 2-allylcyclohexanone that contains an oxygen functionality. For instance, treatment of an allylated ketone with a base can induce cyclization to form the furan ring. The specific reagents and conditions dictate the final structure and yield of the bicyclic furan product.
Table 1: Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from 4-Substituted Cyclohexanones
| Starting 4-Substituted Cyclohexanone | Product (5-Substituted 4,5,6,7-Tetrahydroindole) |
| 4-Methylcyclohexanone | 5-Methyl-4,5,6,7-tetrahydroindole |
| 4-Ethylcyclohexanone | 5-Ethyl-4,5,6,7-tetrahydroindole |
| 4-tert-Butylcyclohexanone (B146137) | 5-tert-Butyl-4,5,6,7-tetrahydroindole |
| 4-Phenylcyclohexanone | 5-Phenyl-4,5,6,7-tetrahydroindole |
| 4-Methoxycyclohexanone | 5-Methoxy-4,5,6,7-tetrahydroindole |
This table summarizes the outcomes of a three-step synthesis involving enol silyl ether formation, formylmethylation, and Paal-Knorr condensation with ammonia, as described by Lee et al. umn.edu
Cycloaddition Reactions (e.g., Diels-Alder) with this compound Analogues
While this compound itself is not a typical diene or dienophile for Diels-Alder reactions, its unsaturated analogues are valuable partners in various cycloaddition reactions. These reactions, particularly [3+2] cycloadditions, provide efficient routes to five-membered heterocyclic rings. researchgate.net
Formal [3+2] Cycloaddition Reactions:
Hydrazones derived from cycloalkenones, which are analogues of this compound, can undergo enantioselective transannular formal (3+2) cycloaddition reactions. nih.gov These reactions are often catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid, and can produce complex polycyclic adducts with high stereocontrol. nih.govcsic.es The reaction proceeds through the condensation of the cycloalkenone with a hydrazine (B178648), which then undergoes an intramolecular cyclization, effectively adding the three-atom N-N-C system of the hydrazone across the alkene. nih.govcsic.es This method is powerful for creating fused ring systems containing α-tertiary amine moieties. nih.gov
1,3-Dipolar Cycloadditions with Nitrile Imines:
Another important cycloaddition strategy involves the reaction of α,β-unsaturated ketones with nitrile imines derived from hydrazonoyl chlorides. In the presence of a base, the hydrazonoyl chloride is converted into a reactive nitrile imine, which acts as a 1,3-dipole. This dipole can then react with an alkene (the dienophile component of an unsaturated ketone) in a [3+2] cycloaddition to form highly functionalized pyrazoline heterocycles. koreascience.kr This reaction demonstrates high regioselectivity and diastereoselectivity. koreascience.kr
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.org The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and the dienophile; typically, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org An analogue of this compound, such as a cyclohexenyl dimethylhydrazone, could potentially act as the diene component, with its reactivity influenced by the electron-donating nature of the nitrogen atoms.
Table 2: Examples of Cycloaddition Reactions with Hydrazone Analogues
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Enantioselective Transannular (3+2) Cycloaddition | Cycloalkenone + Phenylhydrazine | Chiral Phosphoric Acid | Fused Polycyclic 1,3-Diamine Precursor | nih.gov |
| [3+2] Cycloaddition | α,β-Unsaturated Phenyl Ketone + Hydrazonoyl Chloride | Et₃N, CH₂Cl₂ | Highly Substituted Pyrazoline | koreascience.kr |
| Radical Cascade Cyclization | β,γ-Unsaturated Hydrazone | Oxidant (e.g., Diacetyliminoxyl) | Functionalized Pyrazoline | researchgate.net |
Role as a Protecting Group or Activating Group in Synthetic Sequences
The N,N-dimethylhydrazone functionality is a highly effective group for both the protection of carbonyls and the activation of the adjacent α-carbon for nucleophilic attack. rsc.orgwikipedia.org
Role as a Protecting Group:
The dimethylhydrazone group serves as a robust protecting group for the carbonyl of cyclohexanone. It is readily formed by reacting cyclohexanone with N,N-dimethylhydrazine, often with a water scavenger like anhydrous magnesium sulfate. tandfonline.com The resulting hydrazone is stable to a variety of reaction conditions under which other protecting groups might be labile, including organometallic reagents (Grignard, organolithium), complex metal hydrides (e.g., LiAlH₄), and alkaline hydrolysis. rsc.org
Deprotection to regenerate the parent carbonyl can be achieved under several conditions:
Hydrolysis: While stable to mild alkali, hydrolysis can be forced under acidic conditions. wikipedia.org
Oxidative Cleavage: Reagents like ozone or sodium periodate (B1199274) can cleave the C=N bond.
Exchange: Transhydrazonation with a different hydrazine or treatment with aqueous glyoxylic acid provides a mild method for deprotection. tandfonline.com
Metal-Assisted Hydrolysis: Treatment with reagents like copper(II) chloride (CuCl₂) in aqueous THF effectively hydrolyzes the hydrazone to the ketone. wpmucdn.com
Role as an Activating Group:
Perhaps the most significant application of this compound is its role as an activating group for C-C bond formation at the α-carbon. The hydrogen atoms on the α-carbon of the hydrazone are significantly more acidic than those of the parent ketone. wikipedia.org This allows for easy deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate. wpmucdn.comuoa.gr
This azaenolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in a process known as the Shapiro reaction or related alkylations. wpmucdn.comuoa.grubc.ca This methodology allows for highly regioselective and stereoselective alkylation of cyclohexanone. Subsequent hydrolysis of the alkylated hydrazone furnishes the corresponding α-alkylated cyclohexanone. wpmucdn.com Studies on the alkylation of 4-tert-butylthis compound have shown that the stereochemical outcome is highly dependent on the substituents and reaction conditions, enabling precise control over the formation of new stereocenters. wpmucdn.com
Table 3: Conditions for Formation and Cleavage of this compound
| Process | Reagents and Conditions | Purpose | Reference |
| Protection (Formation) | N,N-Dimethylhydrazine, Anhydrous MgSO₄, CH₂Cl₂ | Protects carbonyl from nucleophiles and hydrides | tandfonline.com |
| Activation (Alkylation) | 1. LDA, THF, -78 °C; 2. Alkyl Halide (R-X) | Forms a C-C bond at the α-position | wpmucdn.comuoa.gr |
| Deprotection (Cleavage) | Aqueous Glyoxylic Acid, Room Temp. | Regenerates the ketone under mild conditions | tandfonline.com |
| Deprotection (Cleavage) | Anhydrous CuCl₂, THF, H₂O | Regenerates the ketone after alkylation | wpmucdn.com |
| Deprotection (Cleavage) | Reflux with MeI in aqueous EtOH | Regenerates the ketone after quaternization of the hydrazone | rsc.org |
Mechanistic and Computational Investigations of Cyclohexanone Dimethylhydrazone Reactivity
Theoretical Studies on Azaenolate Structures and Reactivity
Theoretical studies, particularly those employing quantum mechanical calculations, have been instrumental in elucidating the structure and reactivity of azaenolates derived from cyclohexanone (B45756) dimethylhydrazone. These studies often focus on the equilibrium between different tautomeric forms and the factors influencing their stability.
Semi-empirical methods like PM3 and Density Functional Theory (DFT) calculations have been used to investigate the keto-enol tautomerism in cyclohexanone derivatives. scispace.com These studies consistently show that the enol content of cyclohexanone is greater than that of cyclopentanone (B42830) and acetone, a trend that aligns with experimental observations. scispace.com The preference for the exocyclic double bond in the enol form of cyclohexanone is a key factor contributing to its reactivity. scispace.com This is supported by the higher heat of hydrogenation for cyclohexanone compared to cyclopentanone, indicating greater thermodynamic stability of the double bond within the six-membered ring system. scispace.com
The structure of the azaenolate, formed upon deprotonation of the hydrazone, is crucial for its subsequent reactions. Theoretical models help in understanding the geometry of these intermediates, including the orientation of substituents and the conformation of the cyclohexyl ring, which can adopt chair or half-chair forms. wpmucdn.com
DFT Calculations on Transition States in Cyclohexanone Dimethylhydrazone Reactions
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions, including those involving this compound. DFT calculations allow for the localization of transition state structures and the determination of activation energies, providing detailed insights into reaction pathways. youtube.comnih.gov
For reactions such as alkylations, DFT can model the approach of the electrophile to the azaenolate and predict the stereochemical outcome. These calculations can help rationalize why certain diastereomers are formed preferentially. The models take into account steric and electronic effects of both the azaenolate and the incoming electrophile.
In the context of related ketone reactions, DFT has been used to study the Robinson annulation, a process that involves intermediates structurally similar to those derived from this compound. researchgate.net Such studies elucidate the elementary steps of the reaction, including Michael additions and aldol-type condensations, and identify the rate-determining transition states. researchgate.net The insights gained from these calculations are often transferable to the reactivity of this compound azaenolates.
It is important to note that the accuracy of DFT calculations depends on the chosen functional and basis set. nih.gov For meaningful results that can be compared with experimental data, it is often necessary to include corrections for zero-point vibrational energies and solvent effects, typically through continuum solvation models. nih.gov
Molecular Dynamics Simulations of Organometallic Aggregates of this compound
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their aggregates in solution over time. mdpi.com This is particularly relevant for the organometallic aggregates formed from the lithiated species of this compound. In solution, these species often exist not as simple monomers but as dimers, tetramers, or higher-order aggregates.
MD simulations can provide insights into the structure and stability of these aggregates, the exchange of ligands, and the role of the solvent in these processes. mdpi.com By simulating the motion of atoms over time, MD can help to understand the conformational flexibility of the cyclohexyl ring and the N,N-dimethylamino group within the aggregate. mdpi.com
While direct MD simulations specifically on organometallic aggregates of this compound are not extensively documented in the provided search results, the principles of MD are widely applied to similar systems, such as cyclodextrin (B1172386) complexes and other organometallic compounds. mdpi.comresearchgate.net These studies demonstrate the capability of MD to model complex intermolecular interactions and dynamic processes that are difficult to probe experimentally. rsc.org The methodology typically involves defining a force field that describes the potential energy of the system as a function of atomic coordinates and then integrating Newton's equations of motion. mdpi.com
NMR Spectroscopic Analysis of this compound Intermediates in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of chemical structures and the study of reaction mechanisms in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide a wealth of information about their structure and conformational preferences. nih.govyoutube.com
Studies on substituted cyclohexanone hydrazones have utilized ¹H NMR to determine the preferred conformation of substituents on the cyclohexyl ring. nih.gov For instance, in hydrazone salts, the axial conformer was found to be predominant in solution, with the conformational preference being influenced by the polarity of the solvent and electrostatic interactions. nih.gov
In the context of its reactivity, NMR is invaluable for identifying and characterizing reaction intermediates. For example, upon deprotonation to form the lithiated azaenolate, changes in the NMR spectrum can confirm the formation of the intermediate and provide clues about its structure and aggregation state in solution. The chemical shifts and coupling constants of the protons on the cyclohexyl ring are sensitive to the geometry of the azaenolate and its interaction with the lithium cation.
Furthermore, computational methods are often used in conjunction with experimental NMR data. Gauge-Independent Atomic Orbital (GIAO) calculations, for example, can predict the ¹H and ¹³C NMR chemical shifts for a given structure. nih.gov By comparing the calculated spectra for different possible isomers or conformers with the experimental spectrum, the most likely structure in solution can be determined. nih.gov
X-ray Crystallographic Studies of this compound and its Lithiated Forms
X-ray crystallography provides definitive, solid-state structural information at the atomic level. This technique has been crucial in understanding the precise three-dimensional arrangement of atoms in this compound and its derivatives, including the all-important lithiated azaenolates. nih.gov
A key study reported the X-ray crystal structure of lithiated this compound, revealing important details about its aggregation and geometry. wpmucdn.com The structure showed that in the solid state, it does not exist as a simple dimer but forms an extended array of lithium cations and azaenolate anions. wpmucdn.com Within this structure, the cyclohexene (B86901) ring of the azaenolate adopts a half-chair conformation. wpmucdn.com This structural information is vital for understanding the stereoselectivity of its alkylation reactions, as the solid-state structure can provide a model for the reactive conformation in solution.
Crystallographic studies have also been performed on neutral cyclohexanone hydrazone derivatives. nih.gov For example, the structure of a 4-substituted cyclohexanone hydrazone showed that a pendant benzyloxy group prefers an axial configuration in the solid state. nih.gov This kind of data, when combined with solution-phase NMR studies and computational modeling, provides a comprehensive picture of the conformational preferences of these molecules. nih.gov
The following table summarizes key findings from X-ray crystallographic studies:
| Compound | Key Structural Features | Ring Conformation | Reference |
| Lithiated this compound | Extended array of Li+ and azaenolate anions | Half-chair | wpmucdn.com |
| 4-(Benzyloxy)this compound | Axial configuration of the benzyloxy group | Chair (implied) | nih.gov |
Advanced Methodologies and Future Research Directions
Electrochemical Studies of Cyclohexanone (B45756) Dimethylhydrazone
The electrochemical properties of cyclohexanone dimethylhydrazone have been a subject of detailed investigation, particularly its behavior at a dropping mercury electrode. These studies provide fundamental insights into its reduction mechanisms and offer analytical applications.
Polarographic Behavior and Reaction Mechanisms at Electrodes
The polarographic reduction of this compound in an aqueous alcoholic medium with 0.1 M KCl as a supporting electrolyte has been thoroughly examined. core.ac.uk The compound exhibits well-defined, irreversible, and diffusion-controlled cathodic waves. core.ac.uk The characteristics of these waves are dependent on the pH of the medium.
In the pH range of 6 to 8.2, two distinct cathodic waves are observed. core.ac.uk However, at a higher pH, between 8.2 and 10.4, these coalesce into a single wave. core.ac.uk The reduction process is generally understood to involve the transfer of electrons to the azomethine group (>C=N-). In acidic solutions, the electrochemical reduction likely proceeds via an electronic mechanism where electron transfer precedes protonation. core.ac.uk
The half-wave potential of the second wave is pH-dependent, shifting to more negative potentials as the pH increases. core.ac.uk This indicates the involvement of protons in the electrode reaction. The irreversible nature of the waves is confirmed by the calculated transfer coefficient values of 0.274 for the first wave and 0.704 for the second wave. core.ac.uk
The diffusion current shows a linear relationship with the concentration of this compound, which forms the basis for a precise analytical method for its quantification in aqueous alcoholic solutions. core.ac.uk
Table 1: Polarographic Characteristics of this compound
| pH Range | Number of Waves | Nature of Waves | Controlling Factor |
| 6.0 - 8.2 | Two | Irreversible Cathodic | Diffusion |
| 8.2 - 10.4 | One | Irreversible Cathodic | Diffusion |
Flow Chemistry Applications with this compound
While specific research on the application of this compound in flow chemistry is not extensively documented, the broader class of hydrazones has seen significant use in continuous flow systems. These applications suggest promising future research directions for this compound.
Flow chemistry offers enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a controlled manner. ucd.ie For instance, flow processes have been developed for the synthesis of hydrazine (B178648) derivatives from alcohols, demonstrating the feasibility of handling hydrazine chemistry in continuous systems. rsc.org
A notable application of hydrazones in flow chemistry involves their use as precursors to generate reactive diazo species in situ. rsc.orgresearchgate.netresearchgate.net This approach avoids the accumulation of potentially explosive diazo compounds, a significant advantage of flow chemistry. rsc.orgresearchgate.netresearchgate.net Given that this compound possesses the core hydrazone structure, it could potentially be employed in similar flow setups to generate corresponding reactive intermediates for various synthetic transformations, such as cross-coupling reactions or cyclopropanations. rsc.org
Future research could focus on developing continuous flow processes for the synthesis of this compound itself or using it as a building block in telescoped multi-step syntheses, taking advantage of the precise control over reaction conditions that flow chemistry provides.
Catalytic Transformations of this compound
The catalytic functionalization of hydrazones is a rapidly evolving area of research, offering powerful tools for the construction of complex molecules. Although catalytic transformations specifically targeting this compound are not widely reported, the known reactivity of other hydrazones provides a roadmap for future investigations.
Recent advancements have highlighted the use of hydrazones as directing groups in C-H activation and functionalization reactions. acs.org This strategy allows for the selective introduction of various functional groups at positions that would be difficult to access through traditional methods. This compound, with its accessible C-H bonds on the cyclohexane (B81311) ring, presents an interesting substrate for such transformations.
Furthermore, catalytic radical functionalization of hydrazones has emerged as a versatile method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. Exploring the reactivity of this compound in these catalytic radical processes could lead to the development of novel synthetic methodologies.
Catalytic dehydrogenation is another potential transformation. For example, cerium chloride has been used as a catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones, indicating the potential for catalytic control in reactions involving the hydrazone moiety. mdpi.com
Development of Novel Chiral Auxiliaries for this compound Chemistry
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. wikipedia.orgwikipedia.orgsigmaaldrich.com While established chiral hydrazone auxiliaries like SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) are widely used, there is continuous interest in developing new and more efficient auxiliaries. wikipedia.org
The rigid cyclohexyl backbone of this compound makes it an attractive scaffold for the design of new chiral auxiliaries. By introducing chirality into the cyclohexane ring or the dimethylamino group, it may be possible to create novel auxiliaries that can effectively control the stereochemical outcome of various reactions, such as alkylations or aldol (B89426) additions.
The development of such auxiliaries would involve the synthesis of enantiomerically pure derivatives of this compound and subsequent evaluation of their performance in asymmetric transformations. The success of other hydrazone-based auxiliaries suggests that this is a promising, albeit unexplored, area of research. wikipedia.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govnih.gov Hydrazones have been successfully employed as components in various MCRs, leading to the efficient synthesis of diverse heterocyclic structures. acs.orgthieme-connect.com
For example, multicomponent coupling reactions involving N-tosyl hydrazones and elemental sulfur have been developed to synthesize 1,3,4-thiadiazoles. acs.org The Mannich reaction of hydrazones with aldehydes and isocyanides is another example that leads to the formation of 5-aminopyrazoles. thieme-connect.com
Given its structural features, this compound could potentially participate in MCRs in several ways. The nucleophilic nitrogen atom of the dimethylamino group or the carbon atom of the C=N bond could engage in reactions with suitable electrophiles and other components. The incorporation of the cyclohexyl moiety into the final product could also be beneficial for modulating properties such as lipophilicity.
Future research in this area could involve screening this compound in known MCRs or designing new MCRs that specifically leverage its reactivity. This could provide rapid access to novel and structurally complex molecules with potential applications in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
